molecular formula C23H27NO4 B1212984 (1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

Cat. No. B1212984
M. Wt: 381.5 g/mol
InChI Key: OBWILOKKNDYPLX-HBMCJLEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5S)-2-(4-glutaridylbenzyl)-5-phenylcyclohexan-1-ol is a gamma-aminobutyric acid (GABA)-based hapten where a 4-substituted benzoyl group is attached to nitrogen. It has a role as a hapten. It is a monocarboxylic acid, a member of cyclohexanols and a N-acyl-gamma-aminobutyric acid. It derives from a gamma-aminobutyric acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cycloalkyl Glycosides:

    • Cadmium carbonate was used in the Koenigs-Knorr synthesis of cyclohexyl-beta-D-glycopyranosides derivatives, which involved cyclohexanol compounds similar to (1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol. This method provided a way to produce model glucoside and galactoside derivatives of cyclic alcohols with significant yields. The resulting compounds were purified and characterized for further research applications (Wimmer et al., 2004).
  • Peroxidative Oxidation Catalysis:

    • Bis(2-hydroxybenzylidene)isophthalohydrazide has been used to create copper (II) complexes that catalyze the peroxidative oxidation of alkanes and alcohols under mild conditions. Such complexes could be relevant for the transformation of compounds like this compound in various synthetic applications (Sutradhar et al., 2018).
  • Ligands in Asymmetric Catalysis:

    • The resolution of racemic 2-aminocyclohexanol derivatives, closely related to the compound , has been achieved, and these derivatives have been applied as ligands in asymmetric catalysis. This process led to the production of enantiomers with high enantiomeric excess and a variety of substituted derivatives, demonstrating the utility of cyclohexanol compounds in chiral catalysis and synthesis (Schiffers et al., 2006).
  • Synthesis of Chiral Compounds:

    • Studies focusing on the synthesis of chiral compounds like (+)‐(1S,2R)‐ and (−)‐(1R,2S)‐trans‐2‐Phenylcyclohexanol demonstrate the relevance of similar cyclohexanol structures in the production of chiral molecules. These syntheses involve intricate processes like Sharpless asymmetric dihydroxylation, indicating the complex nature of reactions that compounds similar to this compound might undergo (González et al., 2003).

properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

4-[[4-[(1R,2S,4S)-2-hydroxy-4-phenylcyclohexyl]benzoyl]amino]butanoic acid

InChI

InChI=1S/C23H27NO4/c25-21-15-19(16-5-2-1-3-6-16)12-13-20(21)17-8-10-18(11-9-17)23(28)24-14-4-7-22(26)27/h1-3,5-6,8-11,19-21,25H,4,7,12-15H2,(H,24,28)(H,26,27)/t19-,20+,21-/m0/s1

InChI Key

OBWILOKKNDYPLX-HBMCJLEFSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C[C@H]1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

SMILES

C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)O)C3=CC=C(C=C3)C(=O)NCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 4
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 5
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(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol
Reactant of Route 6
(1S,2S,5S)2-(4-Glutaridylbenzyl)-5-phenyl-1-cyclohexanol

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